(6-Chloroquinolin-3-yl)methanol (6-Chloroquinolin-3-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15986493
InChI: InChI=1S/C10H8ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol

(6-Chloroquinolin-3-yl)methanol

CAS No.:

Cat. No.: VC15986493

Molecular Formula: C10H8ClNO

Molecular Weight: 193.63 g/mol

* For research use only. Not for human or veterinary use.

(6-Chloroquinolin-3-yl)methanol -

Specification

Molecular Formula C10H8ClNO
Molecular Weight 193.63 g/mol
IUPAC Name (6-chloroquinolin-3-yl)methanol
Standard InChI InChI=1S/C10H8ClNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-5,13H,6H2
Standard InChI Key GTDWETNQAOSZPF-UHFFFAOYSA-N
Canonical SMILES C1=CC2=NC=C(C=C2C=C1Cl)CO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The molecular formula of (6-Chloroquinolin-3-yl)methanol is C10H8ClNO, derived from the quinoline framework (C9H7N) with substitutions at the 3- and 6-positions. The chlorine atom at C6 introduces electronegativity, influencing the compound’s reactivity, while the hydroxymethyl group at C3 provides a site for further functionalization. Comparative analysis with the brominated analog, (6-Bromoisoquinolin-3-yl)methanol (C10H8BrNO), highlights a molecular weight of approximately 209.63 g/mol for the chlorinated variant, assuming analogous structural features .

Table 1: Comparative Molecular Properties of Quinoline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
(6-Chloroquinolin-3-yl)methanolC10H8ClNO209.63Cl (C6), -CH2OH (C3)
(6-Bromoisoquinolin-3-yl)methanolC10H8BrNO238.08Br (C6), -CH2OH (C3)
(2-Chloroquinolin-3-yl)methanolC10H8ClNO209.63Cl (C2), -CH2OH (C3)

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

The synthesis of (6-Chloroquinolin-3-yl)methanol can be inferred from methods used for analogous compounds. A two-step approach is proposed:

  • Chlorination at C6:
    Starting from 3-hydroxymethylquinoline, electrophilic aromatic substitution using N-chlorosuccinimide (NCS) in the presence of a Lewis acid (e.g., FeCl3) introduces chlorine at the 6-position. This mirrors the chlorination step described in the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline .

  • Functional Group Interconversion:
    Reduction of a formyl precursor (6-chloroquinoline-3-carbaldehyde) using sodium borohydride (NaBH4) in methanol yields the hydroxymethyl group, as demonstrated for (2-Chloroquinolin-3-yl)methanol.

Table 2: Representative Synthetic Routes for Chlorinated Quinolines

StepReaction TypeReagents/ConditionsYield (%)Reference
1Electrophilic ChlorinationNCS, FeCl3, DCM, 0°C to RT65–75
2Aldehyde ReductionNaBH4, MeOH, RT, 30 min80–85

Industrial-Scale Production

Large-scale manufacturing likely optimizes the above steps using continuous-flow reactors to enhance yield and purity. Solvent recovery systems and catalytic recycling (e.g., FeCl3) would minimize waste, aligning with green chemistry principles.

Physicochemical Properties

Solubility and Stability

(6-Chloroquinolin-3-yl)methanol is expected to exhibit limited water solubility (<1 mg/mL) due to its aromatic backbone, with enhanced solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Stability studies on (2-Chloroquinolin-3-yl)methanol suggest susceptibility to oxidation at the hydroxymethyl group, necessitating storage under inert atmospheres.

Thermal Properties

Differential scanning calorimetry (DSC) of similar compounds reveals melting points between 120–140°C, with decomposition temperatures exceeding 250°C. These properties suggest suitability for high-temperature synthetic applications .

Applications in Organic Synthesis

Intermediate for Pharmaceuticals

The hydroxymethyl group at C3 serves as a handle for further derivatization. For example, Mitsunobu reactions with phenols or thiols can generate ether or thioether derivatives, which are prevalent in antimalarial and anticancer agents. The chlorine atom at C6 enhances electron withdrawal, potentially improving binding affinity in drug-receptor interactions.

Ligand Design in Catalysis

Quinoline derivatives are widely used as ligands in transition-metal catalysis. The chlorine substituent could modulate electronic effects, influencing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

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